molecular formula C19H15ClN2S B11950841 5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 89144-83-2

5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11950841
CAS No.: 89144-83-2
M. Wt: 338.9 g/mol
InChI Key: NYQNRPXWNWIFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, a phenyl group, and a thiophen-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and thiophene-2-carbaldehyde in the presence of a base such as sodium acetate. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the substituents on the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of substituents and the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89144-83-2

Molecular Formula

C19H15ClN2S

Molecular Weight

338.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C19H15ClN2S/c20-15-10-8-14(9-11-15)18-13-17(19-7-4-12-23-19)21-22(18)16-5-2-1-3-6-16/h1-12,18H,13H2

InChI Key

NYQNRPXWNWIFSC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.